molecular formula C7H11NS B11922475 (1-ethyl-1H-pyrrol-2-yl)methanethiol

(1-ethyl-1H-pyrrol-2-yl)methanethiol

Cat. No.: B11922475
M. Wt: 141.24 g/mol
InChI Key: YJEDTRGOIYPPGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrrol-2-yl)methanethiol typically involves the reaction of 1-ethylpyrrole with methanethiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

The production process involves standard organic synthesis techniques, including purification steps such as distillation and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrrol-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethyl-1H-pyrrol-2-yl)methanethiol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-1H-pyrrol-2-yl)methanethiol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the ethyl group provides distinct steric and electronic effects compared to its methyl, propyl, and butyl analogs .

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(1-ethylpyrrol-2-yl)methanethiol

InChI

InChI=1S/C7H11NS/c1-2-8-5-3-4-7(8)6-9/h3-5,9H,2,6H2,1H3

InChI Key

YJEDTRGOIYPPGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1CS

Origin of Product

United States

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